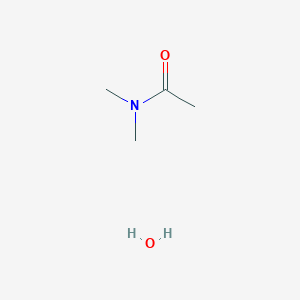

Dimethylacetamide water

Description

Structure

3D Structure of Parent

Properties

CAS No. |

56955-14-7 |

|---|---|

Molecular Formula |

C4H11NO2 |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

N,N-dimethylacetamide;hydrate |

InChI |

InChI=1S/C4H9NO.H2O/c1-4(6)5(2)3;/h1-3H3;1H2 |

InChI Key |

RAYLUPYCGGKXQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C.O |

Origin of Product |

United States |

Molecular Interactions and Structural Characterization of Dimethylacetamide Water Mixtures

Intermolecular Hydrogen Bonding Mechanisms

Hydrogen bonding is the dominant intermolecular interaction in dimethylacetamide-water systems. researchgate.net The high polarity of the carbonyl group in the DMA molecule facilitates the formation of these bonds, where the highly electronegative oxygen atom acts as a hydrogen-bond acceptor. researchgate.netresearchgate.netmdpi.com This interaction is further enhanced by resonance effects characteristic of amides. researchgate.netmdpi.com

The fundamental hydrogen bond in DMA-water mixtures occurs between the oxygen atom of the DMA carbonyl group (C=O) and the hydrogen atoms of water molecules. mdpi.comorientjchem.org This interaction involves the lone pair electrons of the carbonyl oxygen and the electron-deficient hydrogen of a water molecule. Computational studies, such as Density Functional Theory (DFT), have been employed to quantify the strength and nature of this bond. These calculations reveal significant stabilization energy resulting from the interaction between the lone pair of the DMA oxygen and the antibonding orbitals of the water's O-H bonds. orientjchem.org

Topological analysis based on the Atoms in Molecules (AIM) theory provides further insight into the characteristics of this hydrogen bond. Parameters such as electron density (ρ) and the Laplacian of electron density (∇²ρ) at the bond critical point (BCP) are used to characterize the interaction.

| Parameter | O19—H18 | O1—H17 |

|---|---|---|

| Electron density (ρBCP) a.u. | 0.02481 | 0.02481 |

| Laplacian of electron density (∇²ρ) a.u. | 0.09056 | 0.09507 |

Table 1: Topological parameters for the two hydrogen bonds formed between one water molecule and the carbonyl oxygen of a DMA molecule, calculated at the B3LYP level of theory. orientjchem.org The data indicates the formation of two hydrogen bonds with similar characteristics. orientjchem.org

Research indicates that the hydrogen bonds formed between DMA and water molecules (hetero-component bonds) are more stable than those between water molecules themselves (homo-component bonds). researchgate.net The computed strength for the two hydrogen bonds formed between a single water molecule and a DMA molecule is approximately 5.798 kcal/mol and 5.789 kcal/mol, respectively. orientjchem.org This increased stability is a key factor influencing the structure and thermodynamics of the mixture. The stronger DMA-water interactions disrupt the natural hydrogen-bonding network of pure water, leading to significant changes in the solution's properties. researchgate.netmdpi.com This energetic preference for hetero-component bonding implies that, especially in water-rich solutions, water molecules will preferentially interact with DMA molecules.

The extent and nature of the hydrogen-bonding network in DMA-water mixtures are highly dependent on the concentration of the components. researcher.life As the concentration of DMA changes, the balance between water-water and DMA-water hydrogen bonds shifts, leading to the formation of different structural arrangements. This evolution of molecular association can be monitored using infrared (IR) spectroscopy, as the vibrational frequencies of the O-H and C=O groups are sensitive to their hydrogen-bonding environment. nih.gov

When a water molecule forms a hydrogen bond with the carbonyl group of DMA, the frequency of the C=O stretching vibration shifts to a lower wavenumber (a redshift). nih.gov Similarly, the O-H stretching band of water is affected. In dilute solutions, where DMA molecules are surrounded by water, the primary interactions are between DMA and water. As the concentration of DMA increases, DMA-DMA interactions and more complex hydrogen-bonded networks begin to form. researcher.life

Analysis of IR spectra at different concentrations has shown that specific, ordered structures or heteroassociates form in the mixture. researcher.life The intermolecular hydrogen bonding that governs the formation of these structures is concentration-dependent; as the solution is diluted, the extent of intermolecular hydrogen bonding decreases. youtube.com This change is observable in the IR spectrum, where bands corresponding to hydrogen-bonded species decrease in intensity relative to those of "free" or less-bonded groups. youtube.com

Solvation Phenomena and Preferential Solvation

Solvation in DMA-water mixtures involves the arrangement of solvent molecules (water and DMA) around each other. Due to the strong hydrogen bonding capabilities of both components, specific solvation structures and preferential solvation effects are observed.

In aqueous solutions, DMA molecules act as structuring agents. In dilute, water-rich regions, a DMA molecule is surrounded by a hydration shell of water molecules. These water molecules arrange themselves to maximize hydrogen bonding with the polar carbonyl group of the DMA. rsc.orgresearchgate.net This strong interaction can regulate the original structure of water and reduce the activity of water molecules by engaging them in the solvation shell of the DMA. mdpi.comrsc.org In DMA-rich regions, the structure is inverted, with water molecules being preferentially solvated by DMA. researchgate.net

The strong and specific interactions between DMA and water lead to the formation of distinct molecular complexes known as heteroassociates. researchgate.netresearcher.life These are non-covalent assemblies with specific stoichiometric ratios of DMA to water molecules. Quantum chemical calculations and IR spectroscopic analysis have identified the sequential formation of several stable heteroassociates as the concentration of the mixture is varied. researcher.life

The stability of these DMA hydrates has been found to increase with the relative content of water molecules within them. researcher.life Studies have identified the following sequence of heteroassociate formation based on concentration changes: researcher.life

| Stoichiometric Ratio (DMA:H₂O) | Description |

|---|---|

| 2:1 | Forms in DMA-rich solutions |

| 1:1 | Forms at intermediate concentrations |

| 1:2 | Forms at intermediate concentrations |

| 1:4 | Forms in water-rich solutions |

Table 2: Sequentially formed heteroassociates in dimethylacetamide-water mixtures as identified by IR spectroscopy and concentration analysis. researcher.life

In highly dilute solutions of water in DMA, the formation of a H₂O·2(DMA) associate has also been suggested. researchgate.net The existence of these well-defined complexes underscores the highly structured nature of DMA-water mixtures, moving beyond a simple picture of randomly mixed molecules.

Preferential Solvation in Multi-component Systems Involving Dimethylacetamide-Water

In a ternary solution containing a solute and a mixed solvent system like dimethylacetamide-water, the composition of the solvent in the immediate vicinity of the solute molecule (the solvation shell) can differ significantly from the composition of the bulk solvent. This phenomenon, known as preferential solvation, is dictated by the relative strengths of the interactions between the solute and each solvent component.

Research into various solutes dissolved in DMAc-water mixtures reveals a consistent pattern that depends on the mixture's composition. The extent of preferential solvation is often quantified by the preferential solvation parameter, derived from thermodynamic data using methods like the Inverse Kirkwood–Buff Integrals (IKBI). researchgate.net

In water-rich regions: For several compounds, analysis shows that the solute is preferentially solvated by water molecules. For instance, studies on 6-chloropurine (B14466) in water-rich DMAc mixtures resulted in negative preferential solvation parameters (δx₁,₃), indicating a higher concentration of water molecules in the solute's solvation shell compared to the bulk mixture. researchgate.net This preference is often attributed to the strong hydrogen-bonding capabilities of water and its acidic nature, which can interact favorably with Lewis basic sites on the solute. researchgate.net

In DMAc-rich regions: Conversely, as the mole fraction of dimethylacetamide increases, the trend often reverses. In these DMAc-rich environments, the solute becomes preferentially solvated by DMAc molecules. researchgate.net This shift is driven by the specific interactions possible with DMAc, such as dipole-dipole forces and its ability to act as a hydrogen bond acceptor.

The transition between these two states occurs at an intermediate solvent composition where the solute shows no particular preference for either solvent component. The temperature has been observed to have little effect on the magnitude of this preferential solvation. researchgate.net

| Composition Range | Predominant Solvent in Solvation Shell | Sign of Preferential Solvation Parameter (δx₁,₃) for DMAc | Primary Driving Interaction |

|---|---|---|---|

| Water-Rich | Water | Negative | Solute-Water Hydrogen Bonding |

| DMAc-Rich | Dimethylacetamide | Positive | Solute-DMAc Dipole-Dipole Interactions |

Clathrate Structures and Solvent Cluster Formation

The strong and specific interactions between DMAc and water, primarily through hydrogen bonding between the water protons and the carbonyl oxygen of DMAc, lead to the formation of distinct solvent clusters and highly ordered local structures. researchgate.netresearchgate.net These interactions are significantly more stable than water-water hydrogen bonds. researchgate.net

While true crystalline clathrate hydrates are not typically formed in DMAc-water liquid mixtures, spectroscopic studies provide compelling evidence for the existence of transient, ordered, cage-like or "clathrate-like" structures, particularly in water-rich solutions. All-atom molecular dynamics simulations and NMR spectroscopy have been employed to probe these local environments. aip.org

The analysis of radial distribution functions from these simulations indicates strong hydrogen bonds between DMAc and water. aip.org Furthermore, IR spectroscopy and quantum chemistry calculations have identified the sequential formation of stable heteroassociates. researcher.life These ordered arrangements, such as a central DMAc molecule surrounded by a well-defined shell of water molecules, create micro-environments that resemble the cages found in clathrate structures. This local ordering is a result of the system optimizing its hydrogen-bonding network, where the highly polar carbonyl group of DMAc acts as a powerful organizing center for surrounding water molecules. researchgate.netresearchgate.net

The specific nature of the solvent clusters in DMAc-water mixtures is highly dependent on the mole fraction of the components. Spectroscopic and physicochemical analyses, including ¹H-NMR, IR spectroscopy, viscosity, and dielectric permittivity measurements, have elucidated the evolution of these structures across the entire composition range. researcher.lifetandfonline.com

Dilute DMAc in Water (Water-Rich Region): At low DMAc concentrations, individual DMAc molecules are fully hydrated by water, disrupting the natural hydrogen-bonding network of bulk water to form solvation shells. The most stable of these hydrated structures are found to be 1:4 (DMAc:H₂O) heteroassociates. researcher.life

Intermediate Compositions: As the concentration of DMAc increases, more complex and stable clusters form. A particularly stable subunit has been identified at a composition of approximately 33 mol% DMAc, corresponding to a DMAc·2H₂O stoichiometry. tandfonline.com ¹H-NMR spectral data show the strongest intermolecular interactions at this concentration. tandfonline.com Dielectric relaxation spectroscopy studies also indicate that the average number of hydrogen bonds between water and DMAc molecules reaches a maximum at a DMAc mole fraction of around 0.35. tandfonline.com

Concentrated DMAc in Water (DMAc-Rich Region): In regions with a high concentration of DMAc, the structure is best described as clusters of DMAc molecules with interstitial water. In these scenarios, water molecules are likely to form hydrogen-bonded bridges between two DMAc molecules, with heteroassociates of 1:1 and 2:1 (DMAc:H₂O) becoming more prevalent. researcher.life

The sequential formation of these distinct structural units highlights the strong ordering influence of DMAc on water.

| DMAc Mole Fraction (X₂) Range | Description | Predominant Stoichiometric Cluster (DMAc:H₂O) |

|---|---|---|

| X₂ → 0 | Water-Rich | 1:4 |

| X₂ ≈ 0.33 - 0.35 | Intermediate | 1:2 |

| X₂ → 1 | DMAc-Rich | 1:1 and 2:1 |

Thermodynamic Investigations of Dimethylacetamide Water Solutions

Volumetric Properties and Excess Molar Volumes

Volumetric properties, such as excess molar volume, offer a direct way to probe the non-ideal behavior of liquid mixtures. They reflect the changes in volume upon mixing and are sensitive to differences in molecular size, shape, and intermolecular interactions between the component molecules. daneshyari.comstackexchange.com

Temperature and Composition Dependence of Excess Molar Volumes

Studies have consistently shown that the mixing of Dimethylacetamide and water results in a net volume contraction across the entire range of compositions and at various temperatures. daneshyari.comresearchgate.net The excess molar volumes (VE) for DMAc-water mixtures are, therefore, negative. researchgate.net

The magnitude of this volume contraction is dependent on both the composition of the mixture and the temperature. The VE curves, when plotted against the mole fraction of DMAc (xDMAc), typically exhibit a minimum at a mole fraction of approximately 0.35-0.4. researchgate.netnih.gov This indicates that the most significant volume contraction occurs at this specific composition.

| Mole Fraction of DMAc (x₂) | VE at 298.15 K (cm³/mol) | VE at 308.15 K (cm³/mol) | VE at 318.15 K (cm³/mol) |

|---|---|---|---|

| 0.1 | -0.45 | -0.43 | -0.41 |

| 0.2 | -0.85 | -0.82 | -0.79 |

| 0.3 | -1.15 | -1.11 | -1.07 |

| 0.4 | -1.30 | -1.26 | -1.22 |

| 0.5 | -1.28 | -1.24 | -1.20 |

| 0.6 | -1.15 | -1.11 | -1.08 |

| 0.7 | -0.92 | -0.89 | -0.86 |

| 0.8 | -0.65 | -0.63 | -0.61 |

| 0.9 | -0.34 | -0.33 | -0.32 |

Interpretation of Volume Contraction in Dimethylacetamide-Water Mixtures

The negative excess molar volumes observed in DMAc-water mixtures are attributed to several contributing factors at the molecular level. researchgate.net The primary drivers for this volume contraction are strong intermolecular interactions and structural or "packing" effects. researchgate.netorientjchem.org

Hydrogen Bonding: A dominant factor is the formation of strong hydrogen bonds between the oxygen atom of the carbonyl group in DMAc and the hydrogen atoms of water molecules. orientjchem.orgresearchgate.net These newly formed hetero-component hydrogen bonds are more stable and lead to a more compact arrangement of molecules than in the pure liquids. researchgate.net

Interstitial Accommodation: There is a significant difference in the molar volumes of the two components, with DMAc being a much larger molecule than water. orientjchem.org This size disparity allows the smaller water molecules to fit into the interstitial spaces or voids within the more structured arrangement of the larger DMAc molecules. orientjchem.orgresearchgate.net This "packing" effect contributes significantly to the reduction in the total volume of the mixture. researchgate.net

Dipole-Dipole Interactions: In addition to hydrogen bonding, strong dipole-dipole interactions between the polar DMAc molecules and water molecules also contribute to bringing the molecules closer together, further reducing the volume.

The combination of these effects—strong specific interactions and efficient packing—overcomes the volume increase that would typically result from the breaking of self-associated structures in pure water and DMAc, leading to the observed net volume contraction. researchgate.net

Apparent Molar Volumes and Expansibilities of Water Isotopologues in Dimethylacetamide

Investigations into the behavior of water isotopologues, specifically protiated water (H₂O) and deuterated water (D₂O), in highly dilute DMAc solutions provide further insight into solute-solvent interactions. researchgate.net By measuring the densities of these dilute solutions across a range of temperatures (e.g., 278.15 K to 318.15 K), the apparent molar volumes and apparent molar isobaric expansibilities can be calculated. researchgate.net

Studies comparing the DMAc-H₂O and DMAc-D₂O systems have found that the excess molar volumes for the deuterated water mixtures are slightly more negative than for the protiated water mixtures at any given temperature. researchgate.net This suggests a slightly stronger volume contraction effect when D₂O is used. However, this difference between the two isotopes diminishes as the temperature increases. researchgate.net The analysis of these isotope effects on molar volumes and expansibilities helps in understanding the structural features of the amide-water interactions at a fine level. researchgate.net

Thermochemical Effects of Mixing and Dissolution

Thermochemical data, such as enthalpies of mixing and solution, provide critical information about the energy changes that occur upon mixing DMAc and water, revealing the strength of the interactions between the component molecules.

Enthalpic Coefficients of Pairwise Interactions

The energetic interactions between solute and solvent molecules can be quantified using enthalpic coefficients of pairwise interactions (hxy). researchgate.net For the DMAc-water system, the enthalpic coefficient of pairwise interaction between a water molecule and a DMAc molecule (hA+W) in an aqueous medium can be calculated from enthalpy of mixing data. researchgate.net These coefficients represent the enthalpic contribution of the interaction between two solute particles in a solvent.

Research has shown that the interaction between DMAc and water is exothermic, which is consistent with the formation of strong hydrogen bonds. researchgate.net The calculated enthalpic coefficients provide a quantitative measure of the strength of these interactions. By comparing these values with those of other amides, it is possible to analyze trends related to properties like hydrophobicity and the energy of intermolecular forces. researchgate.net For instance, the pairwise interaction enthalpy coefficient (hxy) for DMAc with water has been evaluated alongside other amides to understand the influence of molecular structure on these interactions. rsc.org

Thermal Effects of Polymer Dissolution in Dimethylacetamide-Water Systems

The DMAc-water system is particularly relevant in polymer science, often in conjunction with salts like Lithium Chloride (LiCl), for dissolving polymers such as cellulose (B213188). wikipedia.orgresearchgate.net The presence of water, however, has a profound effect on the dissolution process. researchgate.net

The dissolution of polymers like cellulose in the DMAc/LiCl solvent is highly sensitive to water content. Water is highly hygroscopic and its absorption into the solvent system significantly reduces the solvent's ability to dissolve the polymer. researchgate.net This leads to polymer aggregation and can prevent complete dissolution. The presence of water disrupts the solvation shell of the lithium ions and can lead to the hydrolysis of DMAc. researchgate.net

Light scattering experiments have demonstrated that the presence of water in DMAc/LiCl solutions induces aggregation of the dissolved polymer over time. This effect is particularly pronounced in more diluted polymer solutions. researchgate.net Therefore, controlling the water content is a critical parameter for effectively using DMAc-based solvent systems in polymer applications, as the thermal and entropic effects of polymer-solvent interaction are easily disrupted by competing interactions with water molecules.

Spectroscopic Elucidation of Dimethylacetamide Water Solvation and Association

Infrared (IR) Spectroscopy Studies

Infrared spectroscopy is highly sensitive to changes in the vibrational modes of molecules upon interaction with their local environment. This sensitivity allows for a detailed analysis of the hydrogen bonding between the carbonyl group of DMAc and the hydroxyl groups of water.

The carbonyl (C=O) stretching vibration of DMAc is a prominent absorption band in its IR spectrum and serves as a sensitive probe for intermolecular interactions. In neat DMAc, the C=O stretching band is typically observed around 1660-1642 cm⁻¹. This band is attributed to both monomeric and dimeric forms of DMAc, with the dimers being stabilized by weak C-H···O=C hydrogen bonds acs.org.

Upon the addition of water, a noticeable red-shift (a shift to lower wavenumbers) of the C=O stretching band is observed. For instance, in a DMAc/water mixture, the band can shift from approximately 1624 cm⁻¹ to 1604 cm⁻¹ mdpi.com. This red-shift is a clear indication of the formation of hydrogen bonds between the carbonyl oxygen of DMAc and the hydrogen atoms of water molecules (C=O···H-O). The formation of these hydrogen bonds leads to a weakening and elongation of the C=O bond, resulting in a lower vibrational frequency mdpi.comresearchgate.net. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

Hydrogen-bonding interactions also lead to significant changes in the hydroxyl (O-H) stretching region of the water spectrum, which typically appears as a broad band between 3000 and 3700 cm⁻¹ researchgate.netsci-hub.boxphysicsopenlab.org. In pure water, this band is complex and composed of contributions from water molecules involved in different hydrogen-bonding environments. The presence of DMAc disrupts the water-water hydrogen bond network and leads to the formation of DMAc-water hydrogen bonds. This is reflected in changes in the shape and position of the O-H stretching band. The analysis of these changes provides insights into the extent of hydrogen bonding and the structure of the solvation shells around the DMAc molecules.

| Vibrational Mode | Wavenumber in Neat DMAc (cm⁻¹) | Wavenumber in DMAc-Water Mixture (cm⁻¹) | Interpretation |

| Carbonyl (C=O) Stretch | ~1660 - 1642 | ~1624 - 1604 | Red-shift indicates C=O bond weakening due to hydrogen bonding with water. acs.orgmdpi.com |

| Hydroxyl (O-H) Stretch | (Broadband in pure water) | Changes in band shape and position | Disruption of water-water hydrogen bonds and formation of DMAc-water hydrogen bonds. |

Temperature has a significant effect on the hydrogen bonding and solvation in DMAc-water solutions. As the temperature increases, the kinetic energy of the molecules increases, which can lead to the weakening or breaking of hydrogen bonds.

Temperature-dependent IR studies show that with increasing temperature, the C=O stretching band of DMAc in aqueous solution shifts to higher wavenumbers (a blue-shift) researchgate.net. This shift indicates a weakening of the DMAc-water hydrogen bonds at elevated temperatures. The thermal energy allows the molecules to overcome the attractive forces of the hydrogen bonds, leading to a structure that more closely resembles that of non-hydrogen-bonded or weakly bonded species. Similarly, changes in the O-H stretching band of water with temperature reflect alterations in the hydrogen bond network.

FTIR spectroscopy has been instrumental in elucidating the nature of the complexes formed between DMAc and water. The observed red-shift in the C=O stretching frequency upon the addition of water provides direct evidence for the formation of DMAc-water hydrogen-bonded complexes mdpi.comresearchgate.net.

Studies have shown that the interaction between the carbonyl group of DMAc and the hydroxyl group of alcohols (as a proxy for water) leads to the formation of a 1:1 complex researchgate.net. It is proposed that a similar stoichiometry is likely for the DMAc-water interaction, where one water molecule forms a hydrogen bond with the carbonyl oxygen of a DMAc molecule. The exothermic nature of mixing DMAc with aqueous solutions further supports the formation of strong intermolecular hydrogen bonds mdpi.com. The analysis of the concentration dependence of the spectral shifts can provide information on the equilibrium and stoichiometry of the different hydrogen-bonded species present in the solution.

Raman Spectroscopy Investigations

Raman spectroscopy complements IR spectroscopy by providing information about the vibrational modes of molecules. It is particularly useful for studying the O-H stretching vibrations of water due to the weak Raman scattering of water librations rsc.org.

The Raman spectrum of the O-H stretching band of water is sensitive to the local hydrogen-bonding environment researchgate.netsci-hub.box. In pure water, this broad band can be deconvoluted into several components corresponding to water molecules with different degrees of hydrogen bonding (e.g., double donor-double acceptor, single donor, etc.) researchgate.netsci-hub.box.

When DMAc is added to water, the OH-stretching band in the Raman spectrum undergoes significant changes. The presence of the DMAc molecules disrupts the tetrahedral hydrogen bond network of bulk water. The formation of hydrogen bonds between water and the carbonyl oxygen of DMAc leads to a perturbation of the water structure. This is reflected in shifts in the positions and changes in the relative intensities of the sub-bands within the broad OH-stretching profile. These spectral changes provide a detailed picture of the structural modifications of water in the hydration shell of DMAc.

Raman spectroscopy is a powerful tool for probing the strength of hydrogen bonds within the hydration shells of solute molecules rsc.orgmdpi.com. The frequency of the OH stretching vibration is inversely correlated with the strength of the hydrogen bond; a lower frequency indicates a stronger hydrogen bond.

By analyzing the OH-stretching band of water in DMAc solutions, it is possible to assess the average hydrogen bond strength in the hydration sphere of DMAc. Changes in the peak positions of the deconvoluted components of the OH band can be used to infer whether the water molecules in the hydration shell are more or less strongly hydrogen-bonded compared to bulk water. For instance, the formation of a hydration shell around a solute can lead to either a strengthening or weakening of the water-water hydrogen bonds within that shell, which would be observable as red or blue shifts in the Raman spectrum, respectively mdpi.comnih.gov. The study of these spectral shifts provides valuable insights into the nature of solute-water interactions and the organization of water molecules around the DMAc.

| Spectroscopic Technique | Key Findings |

| Infrared (IR) Spectroscopy | |

| C=O Stretching | Significant red-shift upon addition of water, indicating hydrogen bond formation. |

| O-H Stretching | Perturbation of the water hydrogen bond network. |

| Temperature Effects | Blue-shift of the C=O band with increasing temperature, indicating weakening of hydrogen bonds. researchgate.net |

| Complex Formation | Evidence for the formation of DMAc-water hydrogen-bonded complexes. mdpi.comresearchgate.netresearchgate.net |

| Raman Spectroscopy | |

| OH-Stretching | Changes in the band shape reflect the disruption of the bulk water structure. |

| Hydrogen Bond Strength | Allows for the assessment of the average hydrogen bond strength in the hydration sphere of DMAc. |

Computational and Theoretical Modeling of Dimethylacetamide Water Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for examining the properties of molecular systems, providing a favorable balance between computational cost and accuracy. ustc.edu.cn In the context of DMA-water systems, DFT is utilized to determine optimized geometries, quantify the strength of intermolecular forces, and analyze the electronic interactions that govern the behavior of these mixtures. aip.orgmdpi.comnih.gov

Geometry Optimization of Dimethylacetamide and Dimethylacetamide-Water Complexes

DFT calculations are employed to find the minimum energy structures, or optimized geometries, of isolated DMA molecules and their complexes with water. aip.orgmdpi.comnih.gov This process involves systematically adjusting the atomic coordinates to find the arrangement with the lowest electronic energy. For instance, studies have utilized Gaussian 09W software to perform these optimizations, allowing for the visualization of the resulting structures. mdpi.comnih.gov The optimized geometry of the DMA-water complex reveals the specific sites of interaction and the preferred orientation of the water molecule relative to the DMA molecule. This foundational step is crucial for subsequent analyses of the system's properties, such as vibrational frequencies and interaction energies.

Quantification of Hydrogen-Bonded Intermolecular Interactions

A primary focus of DFT studies on DMA-water systems is the characterization of the hydrogen bonds formed between the carbonyl oxygen of DMA and the hydrogen atoms of water. aip.orgmdpi.comnih.gov The strength of these intermolecular hydrogen bonds can be quantified using theoretical approaches such as Bader's Atoms in Molecules (AIM) hypothesis. aip.orgnih.gov The AIM theory analyzes the electron density topology to define atomic basins and bond paths. The presence of a bond critical point between the DMA oxygen and a water hydrogen atom is a definitive indicator of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at this critical point provide quantitative measures of the bond's strength and nature. Studies have confirmed the formation of strong hydrogen bonds between DMA and water molecules, which are considered a key reason for DMA's proton-accepting ability and its miscibility with water. nih.gov

Natural Bond Orbital (NBO) and Second-Order Perturbation Theory Applications

Natural Bond Orbital (NBO) analysis is a DFT-based technique used to understand charge transfer and orbital interactions within and between molecules. aip.orgnih.gov It provides insight into hyperconjugative or intermolecular delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. aip.org

In the DMA-water system, NBO analysis is coupled with second-order perturbation theory to quantify the stabilization energy associated with these donor-acceptor interactions. aip.org This approach evaluates the delocalization of electron density from a filled lone pair orbital of the oxygen atom in water to an antibonding orbital of the DMA molecule, and vice versa. For the DMA-water complex, significant stabilization energies are observed. For example, the interaction energy of the lone pair LP1(N2) with the anti-bonding π(O1-C3) orbital in the complex increases to 67.47 kcal/mol, indicating a higher stabilization of the system. nih.gov Similarly, interactions between the lone pairs of the oxygen atoms (O1 and O19) and the anti-bonding σ(O16-H17) and σ*(O16-H18) orbitals result in stabilization energies of 5.45 kcal/mol. nih.gov These calculations provide a detailed electronic basis for the observed intermolecular hydrogen bonding. aip.orgnih.gov

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Intramolecular | LP1(N2) | π(O1-C3) | 67.47 |

| Intermolecular | LP(2) of O1 | σ(O16-H17) | 5.45 |

| Intermolecular | LP(2) of O19 | σ*(O16-H18) | 5.45 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a computational microscope to observe the time evolution of molecular systems, providing insights into dynamic processes and bulk properties that are inaccessible to static quantum chemical calculations.

Simulation of Solvent and Specific Ion Effects for Polyelectrolytes in Dimethylacetamide-Water

Atomistic MD simulations have been instrumental in understanding the behavior of polyelectrolytes in DMA-water mixtures, revealing significant solvent and specific ion effects that deviate from classical mean-field theories. mdpi.comnih.gov These simulations model the interactions between polyelectrolyte chains, counterions, and the surrounding solvent molecules (DMA and water).

Research has shown that the condensation of counterions around a polyelectrolyte is highly dependent on the solvent. mdpi.com In aqueous and methanol solutions, alkali metal cations (like Li+, Na+, K+) show a greater tendency to condense around polyanions compared to halide anions. mdpi.com However, in DMA, this trend is reversed, with anions exhibiting stronger condensation behavior than cations. mdpi.com This phenomenon is attributed to the differing solvation of ions by DMA and water. A detailed analysis of the energetic contributions reveals that ion-dipole interactions are pivotal. nih.gov The distinct cation and anion distributions correlate with the solvent's donor and acceptor numbers, underscoring the critical role of specific solvent-ion interactions over simple electrostatic attraction. nih.gov These findings highlight that local molecular interactions, including charge transfer, dispersion, and polarization, are crucial for accurately describing polyelectrolyte systems. mdpi.com

Intermolecular Interaction Energy Calculations

MD simulations are used to calculate the intermolecular interaction energies that dictate the thermodynamic properties of DMA-water mixtures. These calculations typically involve summing the non-bonded interaction energies (van der Waals and electrostatic) between all pairs of molecules in the simulation box.

| Property | Calculated Value | Experimental Value |

| Density of DMA (g/cm³) | 0.932 | 0.936 |

| Heat of Vaporization of DMA (kJ/mol) | 49.95 | 49.12 |

| Density of Water (g/cm³) | 0.983 | 0.994 |

| Heat of Vaporization of Water (kJ/mol) | 43.18 | 43.93 |

Hydration Effects and Configurational Stability of Dimethylacetamide in Aqueous Solution

The interaction between dimethylacetamide (DMAc) and water is a subject of significant interest in computational chemistry, focusing on how water molecules arrange around DMAc and affect its structural stability. The primary interaction is characterized by hydrogen bonding between water molecules and the DMAc molecule. The highly polar carbonyl group (C=O) in DMAc acts as a hydrogen bond acceptor for the hydrogen atoms of water. nih.govwikipedia.org This interaction is further enhanced by the resonance effects within the amide group and the presence of methyl groups. researchgate.net

Studies have shown that the hydrogen bonds formed between DMAc and water are more stable than those between water molecules themselves. nih.gov This suggests a strong interaction and the formation of stable hydrated DMAc complexes in aqueous solutions. The formation of these hydrogen bonds is an exothermic process, releasing heat and indicating a spontaneous and favorable interaction. wikipedia.org

Regarding configurational stability, research on similar molecules like dimethylformamide (DMF) using statistical perturbation theory suggests that the energetic changes involved in the hydration process are not substantial enough to alter the molecule's planar configuration. mdpi.com This indicates that while DMAc forms strong hydrogen bonds with water, its fundamental molecular geometry remains stable in an aqueous solution.

| Interaction Type | Key Molecular Features | Consequence |

| Hydrogen Bonding | Polar carbonyl group (C=O) in DMAc acts as an H-bond acceptor. | Formation of stable hetero-component hydrogen bonds with water, which are more stable than water-water H-bonds. nih.gov |

| Thermodynamics | The mixing process is exothermic. | Indicates a spontaneous and favorable interaction between DMAc and water molecules. wikipedia.org |

| Configurational Stability | Energetic changes from hydration are insufficient to alter the core molecular structure. | DMAc is expected to maintain its planar configuration in an aqueous solution. mdpi.com |

Monte Carlo Simulations of Mixture Interactions

Monte Carlo (MC) simulations are a powerful computational method used to study the complex interactions within dimethylacetamide-water mixtures at the molecular level. These simulations use statistical mechanics to model the behavior of a large number of molecules, providing insights into the structural and thermodynamic properties of the solution.

In the context of DMAc-water systems, MC simulations can determine the spatial arrangement of molecules. For N,N-dimethyl-substituted amides like DMAc, simulations have indicated that the liquid structure is primarily influenced by steric factors, leading to a system that resembles a random, closely-packed arrangement of soft spheres. nih.gov These simulations also account for electrostatic interactions, such as dipole-dipole forces, which play a significant role in the association of DMAc molecules in solution. researchgate.net

A detailed picture of the hydration structure can be obtained by analyzing the radial distribution functions (RDFs) generated from MC simulations. For the closely related dimethylformamide (DMF)-water system, MC simulations have been performed in an isothermal and isobaric ensemble (298.15 K and 1 atm). mdpi.com These simulations calculated intermolecular interaction energies using a classical 6-12 Lennard-Jones pairwise potential combined with a Coulomb term. mdpi.com

The resulting RDFs clearly characterized the hydrogen bonds between the oxygen atom of the amide and the hydrogen atoms of water. mdpi.com This provides a quantitative description of the hydration shell around the DMAc molecule. Conversely, the correlation curve for the interaction between the hydrogen atom of the amide's carbonyl group and the oxygen of water showed no distinct structure, indicating a lack of significant interaction at that site. mdpi.com These findings from simulations on DMF are highly indicative of the types of interactions and structural information that can be elucidated for DMAc-water systems using the same computational techniques.

| Simulation Aspect | Finding/Application | Significance |

| Spatial Structure | The liquid structure is determined by steric factors, resembling a random close-packing of soft spheres. nih.gov | Provides a foundational model for the physical arrangement of DMAc molecules in a liquid state. |

| Intermolecular Forces | Dominated by electrostatic (dipole-dipole) and van der Waals interactions. | Explains the associative behavior of DMAc molecules in solution. researchgate.net |

| Radial Distribution Functions | Characterize strong hydrogen bonds between the amide's oxygen and water's hydrogen atoms. mdpi.com | Quantifies the specific hydration interactions and the structure of the solvent shell around the DMAc molecule. |

Fugacity Modeling for Environmental Distribution in Air, Water, and Soil

Fugacity modeling is a valuable tool in environmental science for predicting the partitioning and ultimate fate of a chemical compound in various environmental compartments. researchgate.net Fugacity, which can be understood as the "escaping tendency" of a chemical from a particular phase, is used to model the distribution of a substance like dimethylacetamide (DMAc) in air, water, and soil. ulisboa.pt The models can range in complexity from simple equilibrium partitioning (Level I) to more complex non-equilibrium, dynamic systems (Level III and IV). ulisboa.pt

To apply a fugacity model to DMAc, key physicochemical properties of the compound are required. These properties determine the fugacity capacity (Z-values) in each environmental compartment. Based on available data, DMAc has a relatively low octanol-water partition coefficient (log Kow of -0.77) and is miscible with water. nih.govwikipedia.orgacs.org

For the soil compartment, the low log Kow value is used to estimate a soil organic carbon-water partitioning coefficient (Koc). The estimated Koc for DMAc is approximately 9, which indicates that DMAc is expected to have very high mobility in soil. nih.gov This suggests a high potential for leaching into groundwater rather than adsorbing to soil particles.

In the atmospheric compartment, the vapor pressure of DMAc (2 mm Hg at 25 °C) is a critical parameter. nih.gov Atmospheric models of gas/particle partitioning predict that DMAc will exist almost exclusively as a vapor in the ambient atmosphere. nih.gov Once in the vapor phase, it is subject to degradation, primarily through reactions with photochemically-produced hydroxyl radicals. The estimated half-life for this atmospheric reaction is about 28 hours, indicating a relatively short persistence in the air. nih.gov

By inputting these parameters into a fugacity model, a quantitative prediction of DMAc's environmental distribution can be made. The model would likely predict that due to its high water solubility and low Koc, DMAc released to the environment would predominantly partition into the water compartment, with a low tendency to adsorb to soil or sediment. Its presence in the atmosphere would be transient due to its degradation by hydroxyl radicals.

| Environmental Compartment | Relevant Property | Predicted Behavior |

| Soil | Estimated Koc value of ~9. nih.gov | Very high mobility, with a high potential to leach into groundwater and low adsorption to soil organic matter. nih.gov |

| Air | Vapor pressure of 2 mm Hg at 25°C. nih.gov | Expected to exist solely as a vapor in the atmosphere. nih.gov |

| Air (Persistence) | Atmospheric half-life of ~28 hours. nih.gov | Degraded by reaction with hydroxyl radicals, leading to low persistence. nih.gov |

| Water | High miscibility. wikipedia.orgacs.org | Likely to be the primary environmental sink for DMAc released into the environment. |

Advanced Applications of Dimethylacetamide Water As a Solvent System

Polymer Dissolution and Processing

The Dimethylacetamide (DMAc)-water solvent system is pivotal in the dissolution and processing of various high-performance polymers. The miscibility of DMAc with water allows for a tunable solvent system where the solvent power can be modulated by adjusting the water content. This characteristic is critical in processes like fiber spinning, film casting, and membrane formation. DMAc, a polar aprotic solvent, effectively disrupts the strong intermolecular forces present in many polymers, while water often acts as a non-solvent, facilitating controlled precipitation or coagulation, which is essential for forming desired material structures.

Mechanisms of Polyacrylonitrile (B21495) and Spandex Fiber Dissolution

The dissolution of Polyacrylonitrile (PAN) in Dimethylacetamide (DMAc) is primarily driven by dipole-dipole interactions. The strong polar nitrile groups (-C≡N) along the PAN polymer chain interact with the polar carbonyl group (C=O) of the DMAc molecules. eastman.com This interaction effectively overcomes the strong intermolecular forces between the PAN chains, leading to solvation. Water acts as a non-solvent or a "poor solvent" in this system. mdpi.comorientjchem.org The presence of water can disrupt the favorable PAN-DMAc interactions and promote polymer-polymer interactions, which may lead to gelation or precipitation. mdpi.comresearchgate.net Therefore, in the industrial spinning of PAN fibers, the water content in the DMAc solvent is carefully controlled to maintain a stable spinning dope.

Spandex, a polyurethane-based elastic fiber, is also soluble in strong polar aprotic solvents like DMAc. wikipedia.org The dissolution mechanism involves the disruption of the hydrogen bonds present between the urethane (B1682113) linkages of the polymer chains by the DMAc molecules. While specific literature on the DMAc-water system for initial spandex dissolution is less common than for its recycling, the principle relies on DMAc's ability to solvate the polyurethane segments. acs.orggoogle.com In recycling processes, DMAc is used to selectively dissolve spandex from blended fabrics. acs.org The addition of water can subsequently be used to precipitate the dissolved polyurethane, allowing for its recovery. google.com

| Polymer | Primary Dissolution Mechanism in DMAc | Role of Water | Key Interaction |

|---|---|---|---|

| Polyacrylonitrile (PAN) | Solvation of polymer chains through dipole-dipole interactions. | Acts as a non-solvent, can induce gelation or precipitation. mdpi.comorientjchem.org | Interaction between PAN's nitrile groups (-C≡N) and DMAc's carbonyl group (C=O). eastman.com |

| Spandex (Polyurethane) | Disruption of inter-chain hydrogen bonds in the urethane segments. | Used as a precipitating agent for polymer recovery. google.com | Solvation of polyurethane segments by DMAc. |

Cellulose (B213188) Dissolution in Dimethylacetamide/Lithium Chloride Aqueous Systems

The Dimethylacetamide/Lithium Chloride (DMAc/LiCl) system is a well-established non-derivatizing solvent for cellulose. orientjchem.orgnih.govresearchgate.net The dissolution mechanism does not involve the formation of a chemical derivative of cellulose. Instead, it relies on the disruption of the extensive intermolecular and intramolecular hydrogen bonding network that makes cellulose insoluble in common solvents.

The primary role in this process is played by the chloride ion (Cl⁻) from the dissolved LiCl. The Cl⁻ ions form strong hydrogen bonds with the hydroxyl groups of the cellulose chains. mdpi.comchemicalbook.com This interaction is strong enough to break the existing hydrogen bonds between the cellulose molecules. Concurrently, the lithium ions (Li⁺) are solvated by the DMAc molecules, forming a [Li(DMAc)x]⁺ complex. mdpi.comchemicalbook.com This complex helps to keep the chloride ions available for interaction with cellulose and prevents the re-aggregation of the cellulose chains.

Water has a significant, and generally detrimental, effect on the dissolution process. wikipedia.orgnih.gov The DMAc/LiCl system is highly hygroscopic, and the presence of water can impede cellulose dissolution and reduce the stability of the resulting solution. nih.govacs.org Water molecules can hydrate (B1144303) the Li⁺ and Cl⁻ ions, reducing their ability to interact with the cellulose. Research has shown that for complete dissolution to occur, the molar ratio of water to LiCl should be less than 2:1. acs.org Therefore, for effective cellulose dissolution, it is crucial to use anhydrous DMAc and LiCl and to minimize the exposure of the system to atmospheric moisture.

| Component | Role in Dissolution | Interaction Details |

|---|---|---|

| Dimethylacetamide (DMAc) | Solvates the Lithium ions (Li⁺). | Forms a [Li(DMAc)x]⁺ complex, preventing ion pairing and facilitating the availability of Cl⁻. mdpi.comchemicalbook.com |

| Lithium Chloride (LiCl) | Provides the active ions for disrupting cellulose's hydrogen bonds. | The Chloride ion (Cl⁻) is the key species that interacts with cellulose's hydroxyl groups. mdpi.comchemicalbook.com |

| Water (H₂O) | Inhibits dissolution. | Hydrates Li⁺ and Cl⁻ ions, reducing their effectiveness. A water:LiCl molar ratio > 2:1 prevents complete dissolution. acs.org |

Application in Polyurethane and Aramid Fiber Production

Dimethylacetamide (DMAc) serves as a crucial solvent in the production of both polyurethane and aramid fibers. In the synthesis of certain polyurethanes, DMAc can be used as a reaction medium due to its high boiling point, polarity, and stability. acs.org While there is a move towards solvent-free or waterborne polyurethane systems for environmental reasons, DMAc has been historically significant. wikipedia.org After polymerization in DMAc, water can be used as a non-solvent to precipitate and solidify the polyurethane product. acs.org

The role of the DMAc-water system is particularly prominent in the manufacturing of aramid fibers, such as meta-aramids (e.g., Nomex). The polymerization process, a polycondensation reaction, is typically carried out in DMAc. eastman.comgoogle.com This creates a polymer solution, often referred to as a "dope," which is then spun into fibers.

The wet spinning process is a key application of the DMAc-water system. Here, the aramid-DMAc solution is extruded through a spinneret directly into a coagulation bath. This bath often contains a mixture of DMAc and water. eastman.comnih.govchemicalbook.com The water acts as a non-solvent, causing the dissolved aramid polymer to precipitate and form solid filaments. The concentration of DMAc and water in this bath is carefully controlled to influence the rate of coagulation and the resulting fiber morphology and properties.

Furthermore, aqueous DMAc solutions containing salts like calcium chloride are used as "conditioning solutions." nih.gov These solutions are applied to the newly formed filaments to keep them plasticized, which is essential for the subsequent drawing process that aligns the polymer chains and imparts high strength to the fibers. nih.gov

Solvent for Synthetic Resins and High Molecular-Weight Polymers in Advanced Materials

Dimethylacetamide is recognized for its exceptional ability to dissolve a wide array of synthetic resins and high molecular-weight polymers, making it a valuable solvent in the field of advanced materials. wikipedia.orgresearchgate.netchemicalbook.com Its strong solvency is attributed to its polar, aprotic nature. DMAc is completely miscible with water, which allows for the creation of solvent-non-solvent systems that are critical for processing many of these materials. eastman.commdpi.comnih.gov

DMAc is a key solvent for producing high-performance polyimide films and coatings. eastman.comchemicalbook.com Polyimides are known for their thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in electronics and aerospace. The polymer is synthesized and dissolved in DMAc, and then cast into films, with the solvent being removed through a controlled evaporation process.

Another significant application is in the fabrication of polysulfone membranes. eastman.comorientjchem.org Polysulfones are used to create membranes for applications such as hemodialysis and water purification. The membrane structure is typically formed via a phase inversion process, where a solution of polysulfone in DMAc is cast and then immersed in a non-solvent bath, often water. The exchange between the DMAc and water induces the precipitation of the polymer, forming the porous structure of the membrane.

Other polymers for which DMAc is an effective solvent include:

Polyacrylonitrile wikipedia.org

Polyvinyl chloride wikipedia.org

Polyamides wikipedia.org

Cellulose derivatives wikipedia.org

In these applications, the DMAc-water system allows for precise control over the precipitation and solidification of the polymer, enabling the formation of materials with specific morphologies and properties required for advanced applications.

Reaction Medium in Organic Synthesis and Catalysis

Role in Cyclization, Halogenation, Alkylation, and Dehydrogenation Reactions

Dimethylacetamide (DMAc) is a versatile polar aprotic solvent that serves as an effective reaction medium for a wide range of organic reactions. wikipedia.org Its high boiling point (165 °C) allows for reactions to be conducted at elevated temperatures, while its polar nature can help to dissolve reactants and stabilize charged intermediates. The DMAc-water system is relevant as DMAc is fully miscible with water, though the presence of water must be carefully considered as it can participate in or inhibit certain reactions, such as through hydrolysis in the presence of strong acids. eastman.comwikipedia.org

DMAc has been reported to play a catalytic role in several important classes of organic reactions, often leading to increased product yields: chemicalbook.com

Cyclization: DMAc can facilitate intramolecular reactions that lead to the formation of cyclic compounds. For instance, it has been used as the medium in copper-catalyzed domino reactions to synthesize fused heterocyclic systems like imidazo[1,2-c]quinazolines. mdpi.comresearchgate.net

Halogenation: As a polar solvent, DMAc can support halogenation reactions, which often involve polar or ionic intermediates.

Alkylation: DMAc is a suitable solvent for various alkylation reactions. It is particularly effective for reactions involving strong bases, as it is generally resistant to hydrolysis under basic conditions. wikipedia.org C-alkylation reactions have been successfully carried out in DMAc. nih.gov

Dehydrogenation: The solvent can also be employed as a medium for dehydrogenation reactions, where hydrogen is removed from a molecule to form double bonds.

Photocatalytic Carbon Dioxide Reduction in Dimethylacetamide-Water Mixtures

The dimethylacetamide-water system has been successfully employed as a reaction medium for the photocatalytic reduction of carbon dioxide (CO₂). acs.orgacs.orgnih.gov In this process, N,N-Dimethylacetamide (DMA) serves as a stable alternative to other organic solvents like N,N-dimethylformamide (DMF). acs.org DMA exhibits high stability against hydrolysis, a crucial feature as it prevents the solvent itself from producing formate (B1220265), a potential byproduct that can complicate analysis. acs.orgnih.gov

A typical photocatalytic system in a DMA/water mixture consists of a catalyst, Ru(bpy)₂(CO)₂₂, a photosensitizer, Ru(bpy)₃₂, and a sacrificial electron donor, 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH). acs.orgelsevierpure.com Under photoirradiation (λ > 400 nm), this system efficiently reduces CO₂ into carbon monoxide (CO) and formate. acs.org Notably, the production of dihydrogen (H₂) from the reduction of water is minimal. acs.orgnih.gov

Research has shown that the water content in the DMA/water mixture significantly impacts the efficiency of CO₂ reduction. The highest yield of reduction products is achieved with a water content of 10% by volume. acs.orgnih.govresearchgate.net In a DMA/water (9:1, v/v) mixture, the reaction quantum yields (Φ′) for the formation of CO and formate were determined to be 11.6% and 3.2%, respectively, resulting in a total yield of 14.8%. acs.org

| Product | Reaction Quantum Yield (Φ′) |

|---|---|

| Carbon Monoxide (CO) | 11.6% |

| Formate (HCOOH) | 3.2% |

| Total | 14.8% |

Synthesis of Advanced Materials (e.g., Mesoporous MnC₂O₄ Rods)

The dimethylacetamide-water mixed solvent system provides a controlled environment for the synthesis of advanced materials with specific morphologies. researchgate.net One notable example is the preparation of mesoporous manganese oxalate (B1200264) (MnC₂O₄) rods, a promising anode material for lithium-ion batteries (LIBs). researchgate.net

The synthesis involves a precipitation reaction in a N,N-dimethylacetamide–H₂O mixture, followed by a vacuum dehydration process. The reaction temperature during precipitation is a critical parameter that dictates the structure and morphology of the precursor, manganese oxalate dihydrate (MnC₂O₄·2H₂O). researchgate.net As the temperature increases from 60°C to 170°C, the precursor's structure evolves from rod-shaped orthorhombic particles to plate-like monoclinic particles. Following dehydration, both forms convert into the orthorhombic β-phase MnC₂O₄, while retaining morphologies similar to their precursors. researchgate.net

The mesoporous MnC₂O₄ rods synthesized via this method exhibit excellent performance as anode materials. When prepared from a precursor at 100°C, these rods deliver high reversible capacities of 905 mAh·g⁻¹ and 822 mAh·g⁻¹ after 150 cycles at current densities of 2 A·g⁻¹ and 4 A·g⁻¹, respectively, demonstrating good cycle stability and rate performance. researchgate.net

| Current Density | Reversible Capacity (after 150 cycles) |

|---|---|

| 2 A·g⁻¹ | 905 mAh·g⁻¹ |

| 4 A·g⁻¹ | 822 mAh·g⁻¹ |

Catalytic Applications and Yield Enhancement in Organic Reactions

The polar nature of dimethylacetamide allows it to function not just as a solvent but also as a reaction catalyst in certain organic reactions, often leading to high yields and shorter reaction times. researchgate.net Polar aprotic solvents like DMA are particularly favorable for reactions such as the carboxylation of terminal alkynes with CO₂. mdpi.com The use of water as a co-solvent can further enhance reaction efficiency and simplify processes. nih.gov While many organic reagents are immiscible with water, the development of water-compatible catalysts has expanded the scope of reactions that can be performed in aqueous media. nih.govsemanticscholar.org The DMA-water system can provide a suitable medium for such catalytic processes, leveraging the benefits of both the organic co-solvent and water.

Electrolyte Systems in Electrochemical Applications

Potential of Aqueous-Organic Electrolytes Utilizing Dimethylacetamide-Water for Electrochemical Capacitors

Hybrid aqueous-organic electrolytes are gaining interest for electrochemical energy storage due to their wide stability windows and improved safety. mdpi.com An electrolyte system based on a water/N,N-dimethylacetamide (DMAc) solvent mixture with sodium perchlorate (B79767) as the salt demonstrates significant potential for electrochemical capacitors. mdpi.com

This hybrid electrolyte approach aims to bridge the gap between high-voltage organic systems and high-power aqueous systems. mdpi.com The DMAc-water electrolyte exhibits an electrochemical stability window of 3.0 V on titanium electrodes, a significant improvement over purely aqueous systems. It also maintains a reasonable ionic conductivity of 39 mS cm⁻¹. mdpi.com

When applied in a carbon/carbon capacitor, this electrolyte enables a wide operating voltage of 2.0 V. The device demonstrates a gravimetric energy of 13.2 Wh kg⁻¹ and maintains practically 100% capacitance retention after 10,000 charge-discharge cycles. mdpi.com This represents a 76% increase in maximum energy compared to its aqueous counterpart. Furthermore, the electrolyte's anti-freeze properties allow for applications in a broad temperature range, down to -20°C. mdpi.com

| Parameter | Value |

|---|---|

| Operating Voltage | 2.0 V |

| Gravimetric Energy | 13.2 Wh kg⁻¹ |

| Capacitance Retention (after 10,000 cycles) | ~100% |

| Electrochemical Stability Window | 3.0 V |

| Ionic Conductivity | 39 mS cm⁻¹ |

Influence of Dimethylacetamide-Water on Ion Solvation Structure and Electrochemical Activity

The performance enhancements observed in DMAc-water electrolytes are rooted in the mixture's influence on the ion solvation structure. mdpi.comresearchgate.net The high polarity of the carbonyl group in the DMAc molecule allows it to act as a hydrogen bond acceptor, forming H-bonds with water molecules. mdpi.com This interaction regulates the original water structure and the cation solvation shell. mdpi.comresearchgate.net

Specifically, DMAc molecules, which have a higher Gutmann donor number (27.8 kcal mol⁻¹) compared to water (18.0 kcal mol⁻¹), tend to displace water and occupy the inner solvation shells around cations like Na⁺ or Zn²⁺. researchgate.netrsc.org This "coordination regulation" significantly suppresses the activity of water molecules by reducing the number of water molecules directly coordinated to the cation. rsc.org

The consequence of this altered solvation structure is a reduction in the electrochemical activity of water, which in turn suppresses the undesirable hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). mdpi.comresearchgate.net By limiting these parasitic reactions, the electrochemical stability window of the electrolyte is widened, enabling higher operating voltages for energy storage devices. mdpi.comrsc.org

Environmental Dynamics and Remediation of Dimethylacetamide in Aqueous Environments

Environmental Fate Pathways in Water

N,N-dimethylacetamide (DMAC) is a polar aprotic solvent that is completely miscible with water. nih.goveastman.com Its fate in aqueous environments is governed by several key processes, including biodegradation, hydrolysis, photodegradation, adsorption, and volatilization.

Biodegradation Kinetics and Mechanisms in Aqueous Systems

Biodegradation is a significant pathway for the removal of DMAC from water. Studies have shown that DMAC can be utilized by microorganisms as a sole source of carbon and nitrogen. nih.gov For instance, the bacterium Rhodococcus sp. strain B83 has been shown to biodegrade DMAC effectively, achieving a degradation efficiency of 96.1% in 120 hours with an initial DMAC concentration of 15,000 mg/L. nih.gov However, at concentrations exceeding 15,000 mg/L, adverse effects on the culture's pH were noted, which can inhibit microbial growth. nih.gov

The primary mechanism of biodegradation involves the breakdown of DMAC into intermediates. The main intermediate identified in various biological treatment processes is dimethylamine (B145610) (DMA). mdpi.comresearchgate.net Further degradation of DMA can lead to the formation of ammonium (B1175870). nih.govresearchgate.net In some degradation pathways, acetamide (B32628) and N-methylacetamide have also been identified as potential intermediates. nih.govresearchgate.net The complete mineralization of the nitrogen bound to DMAC has been observed, particularly in efficient biological systems like constructed wetlands. mdpi.comresearchgate.net The ratio of Biochemical Oxygen Demand (BOD5) to Chemical Oxygen Demand (COD) for DMAC is 0.49 when using acclimated river water as the bacterial seed, indicating its susceptibility to biological degradation. oecd.org

The process of biodegradation can be influenced by various factors, including the concentration of DMAC and the presence of acclimated microbial populations. High concentrations of DMAC can be toxic to microorganisms, potentially inhibiting their activity and hindering the treatment process. google.com

Table 1: Biodegradation Efficiency of DMAC

| Microorganism/System | Initial DMAC Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) | Reference |

| Rhodococcus sp. strain B83 | 15,000 | 96.1 | 120 | nih.gov |

| Co-culture (Rhodococcus ruber HJM-8 and Paracoccus communis YBH-X) | Not specified | 97.62 | Not specified | researchgate.net |

| Monoculture (Rhodococcus ruber HJM-8) | Not specified | 57.34 | Not specified | researchgate.net |

| Monoculture (Paracoccus communis YBH-X) | Not specified | 34.02 | Not specified | researchgate.net |

Hydrolytic Stability and Degradation Products (e.g., Dimethylamine)

Dimethylacetamide is generally stable and shows only a slight tendency to hydrolyze in aqueous solutions, even at elevated temperatures. oecd.orgw-o-o.nl However, the rate of hydrolysis increases significantly in the presence of strong acids or bases. eastman.comw-o-o.nl

Under acidic conditions, the hydrolysis of the acyl-N bond occurs, yielding acetic acid and dimethylamine. eastman.comwikipedia.orgacs.org The reaction is typical for N,N-disubstituted amides. wikipedia.org Conversely, DMAC is resistant to hydrolysis by bases, making it a useful solvent for reactions involving strong bases. wikipedia.orgacs.org One study noted that at a pH of 9.36 and a temperature of 95°C, hydrolysis was less than 0.02% after 140 hours. oecd.org

The primary degradation products resulting from hydrolysis are:

Dimethylamine ((CH₃)₂NH) wikipedia.org

Acetic Acid (CH₃COOH) wikipedia.org

Table 2: Hydrolysis of DMAC in Acidic and Basic Solutions

| Condition | Water Content (wt %) | Temperature (°C) | Time (hr) | Hydrolysis (%) | Reference |

| 0.096 N H₂SO₄ | 5.07 | 30 | 264 | 0.48 | oecd.org |

| 0.096 N H₂SO₄ | 5.07 | 50 | 289 | 0.49 | oecd.org |

| 0.096 N H₂SO₄ | 5.07 | 95 | 25 | 0.36 | oecd.org |

| 0.02 N (CH₃)₄NOH | 7.48 | 30 | 264 | 0.35 | oecd.org |

Photochemical Degradation in Aqueous Phase

Photochemical degradation offers another pathway for the breakdown of DMAC in water, particularly through photocatalytic oxidation. tyextractor.com This process often utilizes a photocatalyst, such as titanium dioxide (TiO₂), and UV irradiation. researchgate.netdeswater.com The degradation of DMAC via photocatalysis has been shown to proceed through several intermediate products. deswater.com

Using liquid chromatography-mass spectrometry (LC/MS), the main intermediate products of photocatalytic degradation have been identified. researchgate.netdeswater.com The proposed pathway involves demethylation steps, leading to the formation of compounds like acetamide. deswater.com Ultimately, the process can lead to the complete mineralization of DMAC, with the nitrogen being converted to nitrate (B79036) (NO₃⁻). deswater.comdeswater.com In the gas phase, DMAC is expected to react rapidly with photochemically produced hydroxyl radicals, with an estimated half-life of 6.1 hours. oecd.org

Adsorption and Volatilization from Water Bodies

Adsorption and volatilization are physical processes that influence the environmental distribution of DMAC in aqueous systems.

Adsorption: DMAC is not expected to significantly adsorb to suspended solids and sediment in water. nih.gov This is based on its calculated Soil Organic Carbon-Water Partitioning Coefficient (Koc). While adsorption onto natural particles is low, DMAC can be effectively removed from water by adsorption onto activated carbon. uwaterloo.ca

Volatilization: The potential for DMAC to volatilize from water surfaces is considered low. nih.gov This is indicated by its Henry's Law constant of 1.31 x 10⁻⁸ atm-cu m/mole at 25°C. nih.gov A low Henry's Law constant suggests that the compound is essentially nonvolatile from water. nih.gov

Table 3: Physical Properties Related to Environmental Fate

| Property | Value | Implication | Reference |

| Henry's Law Constant | 1.31 x 10⁻⁸ atm-m³/mol @ 25°C | Essentially nonvolatile from water surfaces | nih.gov |

| Log Kow | -0.77 | Low potential for bioaccumulation | oecd.org |

| Water Solubility | Miscible | High mobility in water | w-o-o.nlwikipedia.org |

Wastewater Treatment Methodologies

Due to its environmental impact, treating industrial wastewater containing DMAC is essential. mdpi.comresearchgate.net Several methodologies exist, with a strong focus on biological treatment options that can effectively mineralize the compound. tyextractor.com

Biological Treatment Options (e.g., Activated Sludge, Constructed Wetlands, Membrane Bioreactors)

Biological treatment processes are commonly employed for DMAC-containing wastewater due to their ability to break down the organic solvent. mdpi.comresearchgate.net

Activated Sludge: Conventional activated sludge processes can be used to treat DMAC wastewater. However, the toxicity of DMAC can inhibit microbial activity, leading to the disintegration of activated sludge and reduced treatment effectiveness if not properly managed. google.com

Constructed Wetlands (CWs): Constructed wetlands, particularly vertical flow (VF) systems, have proven to be a highly effective and energy-efficient option for treating DMAC wastewater. mdpi.comresearchgate.net Laboratory-scale, two-stage VF wetlands have demonstrated complete degradation of DMAC, with total organic carbon (TOC) removal rates exceeding 99%. mdpi.comresearchgate.net In these systems, DMAC is broken down into its main intermediate, dimethylamine (DMA), and the nitrogen bound to DMAC is completely nitrified. mdpi.comresearchgate.net CWs offer advantages such as low energy demand, high tolerance to load fluctuations, and low maintenance requirements compared to more energy-intensive activated sludge processes. mdpi.comresearchgate.netsciendo.com

Membrane Bioreactors (MBRs): MBRs are also a viable technology for treating high concentrations of DMAC in real wastewater. nih.govresearchgate.net An anoxic-oxic MBR system has been shown to achieve steady DMAC and COD removal of up to 98% and 80%, respectively. nih.govresearchgate.net MBRs can handle higher biomass concentrations and have a smaller footprint than conventional systems. nih.gov However, a significant challenge in the application of MBRs for DMAC treatment is severe membrane fouling. nih.govrsc.org This fouling is often caused by an increase in protein-like substances and tryptophan in the MBR mixed liquor. nih.govrsc.org Despite high removal rates of DMAC, accumulation of the intermediate product DMA in the treated effluent can occur. nih.govresearchgate.net

Physico-Chemical Treatment Processes (e.g., Adsorption on Activated Carbon)

The removal of N,N-dimethylacetamide (DMAC) from aqueous environments can be effectively achieved through physico-chemical treatment processes, with adsorption on activated carbon being a prominent method. activatedcarbon.net Activated carbon is utilized in the final stages of a comprehensive wastewater treatment process to ensure the thorough removal of residual DMAC. activatedcarbon.net The efficacy of activated carbon is attributed to its highly developed porous structure, which provides a large surface area for adsorption. activatedcarbon.net The process involves both physical capture within micropores and chemical interactions facilitated by surface functional groups. activatedcarbon.net

Research into the adsorption characteristics of DMAC on activated carbons reveals that the process is influenced by factors such as initial DMAC concentration, contact time, and temperature. uwaterloo.ca The adsorption equilibrium is well-described by the Langmuir isotherm model. uwaterloo.ca Kinetic studies indicate that the adsorption process follows a modified pseudo-second-order equation. uwaterloo.ca A thermodynamic evaluation has shown that the adsorption of DMAC onto activated carbon is a spontaneous and exothermic process. uwaterloo.ca Furthermore, the activated carbon can be regenerated for multiple cycles using ethanol (B145695) with heating and vacuum, maintaining its uptake capacity and adsorption kinetics over at least five cycles. uwaterloo.ca

| Parameter | Observation/Model | Source |

|---|---|---|

| Equilibrium Model | Langmuir Isotherm | uwaterloo.ca |

| Kinetic Model | Modified Pseudo-second-order | uwaterloo.ca |

| Thermodynamics | Spontaneous and Exothermic | uwaterloo.ca |

| Regeneration | Effective for at least 5 cycles using ethanol, heating, and vacuum | uwaterloo.ca |

| Adsorption Mechanism | Physical adsorption (micropore capture) and chemical interactions (surface functional groups) | activatedcarbon.net |

Degradation Efficiency and Intermediate Identification in Treatment Processes

Various treatment processes have demonstrated high efficiency in degrading DMAC in wastewater, with several key intermediate compounds being identified. mdpi.comnih.gov Biological treatment using two-stage vertical flow (VF) constructed wetlands has been shown to completely degrade DMAC, achieving Total Organic Carbon (TOC) removal rates of over 99%. mdpi.comresearchgate.net In this process, dimethylamine (DMA) was identified as the main intermediate product. mdpi.comresearchgate.net

In a different approach using an anoxic-oxic membrane bioreactor (MBR), the system achieved a steady DMAC removal of up to 98%. nih.gov Analysis of the degradation mechanism in the MBR revealed that the major degradation products were ammonium and dimethylamine (DMA). nih.gov Advanced oxidation processes (AOPs) have also been investigated. An electrolysis catalyzed ozone (ECO) process demonstrated that the hydroxyl radical (•OH) plays a dominant role in the degradation of DMAC. iaea.org Photocatalytic oxidation using TiO2 suspensions also leads to the breakdown of DMAC, with intermediates being separated and identified using liquid chromatography-mass spectrometry (LC/MS). researchgate.net DMAC can also degrade to form acetic acid and dimethylamine. google.com

| Treatment Process | DMAC Removal Efficiency | Identified Intermediates/By-products | Source |

|---|---|---|---|

| Vertical Flow Constructed Wetlands | Complete degradation (>99% TOC removal) | Dimethylamine (DMA) | mdpi.comresearchgate.net |

| Membrane Bioreactor (MBR) | Up to 98% | Ammonium, Dimethylamine (DMA) | nih.gov |

| Electrolysis Catalyzed Ozone (ECO) | High (driven by •OH radicals) | Pathway proposed, involves •OH attack | iaea.org |

| Photocatalytic Oxidation (TiO2) | Effective degradation | Multiple intermediates identified by LC/MS | researchgate.net |

| General Degradation | Not Applicable | Acetic acid, Dimethylamine (DMA) | google.com |

Monitoring and Analytical Techniques in Aqueous Matrices

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Dimethylacetamide Detection in Water

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective method for the detection and quantification of DMAC in various water matrices. shimadzu.comshimadzu.com This technique offers superior reliability and reproducibility, making it suitable for monitoring DMAC discharges into the environment and water bodies. shimadzu.comshimadzu.com The methodology involves separation of the analyte in a gaseous state based on its chemical and physical properties as it interacts with the analytical column's stationary phase. eag.com Following separation, the analyte enters a tandem mass spectrometer, where it undergoes fragmentation and detection, providing high selectivity. eag.com

A typical sample preparation for water analysis involves a liquid-liquid extraction. For instance, 5 mL of river water is treated with sodium hydroxide (B78521) and sodium chloride before being extracted with dichloromethane (B109758) (DCM). shimadzu.com The combined organic layers are then dried and transferred to a GC vial for analysis. shimadzu.com The high sensitivity of modern GC-MS/MS systems can eliminate the need for a sample concentration step after extraction. shimadzu.comshimadzu.com The method demonstrates excellent recovery and robustness, with observed recovery percentages ranging from 111% to 117% in spiked river water samples. shimadzu.com The precision is also high, with peak area relative standard deviations (%RSD) for repeated injections ranging from only 2% to 4%. shimadzu.com

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Shimadzu GCMS-TQ8050 NX | shimadzu.com |

| Injection Mode | Splitless | shimadzu.com |

| Injection Volume | 1 µL | shimadzu.com |

| Injection Port Temp. | 200 °C | shimadzu.com |

| Carrier Gas | Helium | shimadzu.com |

| Linear Velocity | 42 cm/s | shimadzu.com |

| Column | SH-PolarD Cap. Column (30 m, 0.25 mm I.D., 0.25 μm df) | shimadzu.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

Emerging Research Directions and Green Chemistry Perspectives

Development of Greener Solvent Systems Utilizing Dimethylacetamide-Water

The unique properties of dimethylacetamide-water mixtures are being harnessed to create more sustainable and efficient solvent systems for a variety of applications. These systems aim to reduce reliance on purely organic solvents, which are often flammable and more toxic. rsc.org

One significant area of development is in energy storage. Researchers have formulated hybrid aqueous-organic electrolytes using a water/DMAc solvent mixture for electrochemical capacitors. mdpi.com The formation of hydrogen bonds between water and DMAc alters the cation solvation structure, which in turn reduces the electrochemical activity of the primary aqueous solution. mdpi.com This allows for a wider electrochemical stability window of 3.0 V. mdpi.com Such electrolytes offer enhanced safety due to flame-retardant properties and improved performance, including a wide operating voltage and excellent capacitance retention. mdpi.com Furthermore, these hybrid electrolytes exhibit anti-freeze properties, enabling applications in a broad temperature range down to -20 °C. mdpi.com

Another promising application is in the photocatalytic reduction of carbon dioxide (CO2), a critical process for converting a greenhouse gas into valuable chemicals. acs.org N,N-Dimethylacetamide has been used as a reaction solvent in combination with water for this purpose. acs.orgresearchgate.net Unlike the commonly used N,N-dimethylformamide (DMF), DMAc is highly stable against hydrolysis and does not produce formate (B1220265) as a byproduct of degradation. acs.orgresearchgate.net Studies have shown that in a DMAc/water system, CO2 can be catalytically converted into carbon monoxide (CO) and formate. acs.org The water content in the mixture is a critical parameter, with a 10 vol % water content yielding the highest amounts of the reduction products. acs.orgresearchgate.net

Table 1: Performance of DMAc-Water Based Electrolyte in Electrochemical Capacitors

| Parameter | Value |

|---|---|

| Electrochemical Stability Window | 3.0 V |

| Ionic Conductivity | 39 mS cm⁻¹ |

| Operating Voltage | 2.0 V |

| Gravimetric Energy | 13.2 Wh kg⁻¹ |

| Capacitance Retention | ~100% after 10,000 cycles |

| Low-Temperature Operation | Down to -20 °C |

Data sourced from a study on hybrid aqueous-organic electrolytes. mdpi.com

Strategies for Reduced Environmental Impact in Dimethylacetamide-Water Applications

Given the classification of DMAc as hazardous to health and water, minimizing its environmental release is crucial. mdpi.comresearchgate.net Research efforts are directed towards effective wastewater treatment and recovery methods.